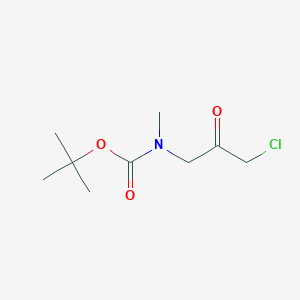
Sodium 5-(trifluoromethyl)pyridine-2-sulfinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 5-(trifluoromethyl)pyridine-2-sulfinate is a chemical compound with the molecular formula C6H3F3NNaO2S and a molecular weight of 233.14 g/mol . This compound is known for its application in Suzuki-Miyaura cross-coupling reactions, which are pivotal in the formation of carbon-carbon bonds in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 5-(trifluoromethyl)pyridine-2-sulfinate typically involves the oxidation of 5-(trifluoromethyl)pyridine-2-thiol using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA). The resulting sulfone is then treated with sodium methoxide in methanol to yield the desired sulfinate .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale oxidation and subsequent sulfonation reactions under controlled conditions to ensure high yield and purity .
Types of Reactions:
Oxidation: this compound can undergo oxidation to form the corresponding sulfone.
Reduction: It can be reduced back to the thiol derivative under specific conditions.
Substitution: This compound is highly reactive in nucleophilic substitution reactions, particularly in the presence of palladium catalysts.
Common Reagents and Conditions:
Oxidizing Agents: m-CPBA is commonly used for oxidation reactions.
Reducing Agents: Sodium borohydride can be used for reduction reactions.
Catalysts: Palladium catalysts are frequently employed in substitution reactions.
Major Products:
Oxidation: Formation of sulfone derivatives.
Reduction: Thiol derivatives.
Substitution: Various pyridine derivatives through Suzuki-Miyaura cross-coupling.
Scientific Research Applications
Sodium 5-(trifluoromethyl)pyridine-2-sulfinate has a wide range of applications in scientific research:
Biology: Its derivatives are explored for potential biological activities, although specific applications are still under research.
Medicine: The compound’s derivatives are investigated for their therapeutic potential, particularly in drug development.
Mechanism of Action
The primary mechanism of action for Sodium 5-(trifluoromethyl)pyridine-2-sulfinate involves its role as a nucleophilic coupling partner in palladium-catalyzed cross-coupling reactions. The compound facilitates the formation of carbon-carbon bonds by reacting with aryl halides, leading to the synthesis of valuable pyridine derivatives . The molecular targets and pathways involved are primarily related to the catalytic cycle of palladium in the cross-coupling process .
Comparison with Similar Compounds
- Sodium pyridine-2-sulfinate
- Sodium 6-methylpyridine-2-sulfinate
- Sodium 1,1-difluoro-4-(2-methyl-1,3-dioxolan-2-yl)butane-1-sulfinate
Comparison: Sodium 5-(trifluoromethyl)pyridine-2-sulfinate is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties and reactivity compared to other sulfinates. This makes it particularly valuable in cross-coupling reactions where the trifluoromethyl group can influence the electronic nature of the resulting compounds .
Properties
IUPAC Name |
sodium;5-(trifluoromethyl)pyridine-2-sulfinate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F3NO2S.Na/c7-6(8,9)4-1-2-5(10-3-4)13(11)12;/h1-3H,(H,11,12);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAGBUXWBZZIXTN-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(F)(F)F)S(=O)[O-].[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F3NNaO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2098851-48-8 |
Source


|
| Record name | Sodium 5-(Trifluoromethyl)pyridine-2-sulfinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E)-2-[(E)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylidenehydrazinylidene]-1,2-diphenylethanone](/img/structure/B2527480.png)
![2-((5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2527481.png)
![2-[(4-bromophenyl)formamido]-N-(cyanomethyl)acetamide](/img/structure/B2527485.png)
![2-[2-(azepan-1-yl)-2-oxoethyl]-5-methoxy-1,2-dihydroisoquinolin-1-one](/img/structure/B2527487.png)



![3,5-dimethyl-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]benzamide](/img/structure/B2527492.png)

![N-(5-chloro-2,4-dimethoxyphenyl)-3-oxo-2-phenyl-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide](/img/structure/B2527497.png)

![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(propan-2-yl)cyclopropane-1-carboxamide](/img/structure/B2527499.png)
